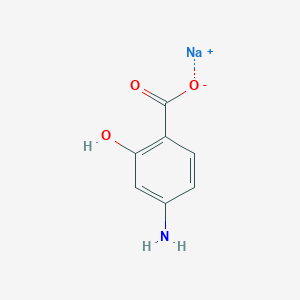
4-アミノサリチル酸ナトリウム
概要
説明
Sodium 4-aminosalicylate, also known as the sodium salt of 4-amino-2-hydroxybenzoic acid, is a compound primarily used in the treatment of tuberculosis. It is a derivative of 4-aminosalicylic acid and is known for its anti-mycobacterial properties. This compound is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
科学的研究の応用
Sodium 4-aminosalicylate has a wide range of applications in scientific research:
作用機序
Target of Action
Sodium 4-aminosalicylate, also known as aminosalicylic acid, primarily targets pteridine synthetase , a key enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in bacterial growth and multiplication .
Mode of Action
Sodium 4-aminosalicylate interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid . This binding effectively inhibits the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, this results in a slowdown of cell growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by sodium 4-aminosalicylate is the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, sodium 4-aminosalicylate disrupts the first step in folic acid synthesis . This disruption leads to a decrease in folic acid levels, which in turn slows down bacterial growth and multiplication .
Pharmacokinetics
Sodium 4-aminosalicylate is readily absorbed from the gastrointestinal tract . One of the major considerations in the clinical pharmacology of aminosalicylic acid is the short serum half-life of one hour for the free drug . This means that the drug is quickly metabolized and eliminated from the body, which can impact its bioavailability .
Result of Action
The primary result of sodium 4-aminosalicylate’s action is its bacteriostatic effect against Mycobacterium tuberculosis . This means it prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .
Action Environment
The action, efficacy, and stability of sodium 4-aminosalicylate can be influenced by various environmental factors. For instance, the drug’s acid-resistant coating is designed to protect against degradation in the stomach, so it should be administered in food or drink with a pH less than 5 . Additionally, the drug’s short serum half-life means that regular dosing is necessary to maintain effective concentrations in the body .
生化学分析
Biochemical Properties
Sodium 4-Aminosalicylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . The nature of these interactions involves the binding of Sodium 4-Aminosalicylate to these biomolecules, thereby altering their function .
Cellular Effects
Sodium 4-Aminosalicylate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to inhibit the NF-κB pathway, which plays a crucial role in immune and inflammatory responses .
Molecular Mechanism
The mechanism of action of Sodium 4-Aminosalicylate involves its interactions at the molecular level. It binds to biomolecules such as enzymes, inhibiting or activating them, and induces changes in gene expression . For instance, it inhibits the enzyme DHFR, which is involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides .
Metabolic Pathways
Sodium 4-Aminosalicylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it inhibits the enzyme DHFR, thereby affecting the folate pathway .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate can be synthesized through the neutralization of 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium 4-aminosalicylate in its solid form .
Industrial Production Methods: In industrial settings, the production of sodium 4-aminosalicylate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .
化学反応の分析
Types of Reactions: Sodium 4-aminosalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
類似化合物との比較
- 4-Aminosalicylic acid
- Sulfasalazine
- Mesalamine
- Olsalazine
Comparison:
- 4-Aminosalicylic acid: Sodium 4-aminosalicylate is the sodium salt form, which is more soluble and better tolerated than the free acid form.
- Sulfasalazine: Both compounds are used to treat inflammatory bowel diseases, but sulfasalazine is a prodrug that releases 5-aminosalicylic acid in the colon.
- Mesalamine: Similar to sodium 4-aminosalicylate in its anti-inflammatory properties but is used more commonly for treating ulcerative colitis.
- Olsalazine: Another prodrug that releases mesalamine in the colon, used primarily for treating ulcerative colitis .
Sodium 4-aminosalicylate stands out due to its specific application in tuberculosis treatment and its unique mechanism of action involving folic acid synthesis inhibition.
特性
CAS番号 |
133-10-8 |
|---|---|
分子式 |
C7H7NNaO3 |
分子量 |
176.12 g/mol |
IUPAC名 |
sodium;4-amino-2-hydroxybenzoate;dihydrate |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |
InChIキー |
TUDXHDSCPJSDIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
異性体SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Na] |
Key on ui other cas no. |
133-10-8 |
物理的記述 |
Beige crystalline solid; [Sigma-Aldrich MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
65-49-6 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sodium 4-aminosalicylate (S4-A) in treating malignant brain glioma?
A: Research suggests that S4-A acts by inhibiting the NF-κB pathway. [] This pathway plays a crucial role in the growth and proliferation of malignant brain glioma cells. By inhibiting NF-κB, S4-A effectively suppresses the proliferation of these cells both in vitro and in vivo. []
Q2: What are the observed effects of silver carboxylate complexes containing Sodium 4-aminosalicylate on bacterial cells?
A: Microscopic analysis reveals that these complexes induce significant morphological changes in Staphylococcus epidermidis. [] These changes include DNA condensation, membrane disruption, cytoplasmic material shedding, and the penetration of silver microcrystals into the bacteria. []
Q3: Has Sodium 4-aminosalicylate demonstrated efficacy in any in vivo models of disease?
A: Yes, in a mouse model of in situ tumor formation, Caffeic acid phenethyl ester (CAPE), another NF-κB inhibitor alongside S4-A, exhibited significant antitumor activity. [] This suggests the potential therapeutic benefit of targeting the NF-κB pathway, to which S4-A also contributes.
Q4: What innovative teaching approaches have been employed to enhance student understanding of Sodium 4-aminosalicylate synthesis?
A: Problem-Based Learning (PBL) has been successfully implemented in medicinal chemistry courses teaching the preparation of Sodium 4-aminosalicylate. [] This approach encourages student engagement, self-directed learning, and problem-solving skills, ultimately leading to improved experimental success rates. []
Q5: Are there methods for specifically determining the presence of Sodium 4-aminosalicylate in mixtures?
A: Yes, analytical techniques like flow-injection analysis allow for the selective determination of 4-aminosalicylic acid derivatives, including Sodium 4-aminosalicylate, even in complex mixtures. [] This highlights the possibility of specific and sensitive detection methods for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid](/img/structure/B86643.png)

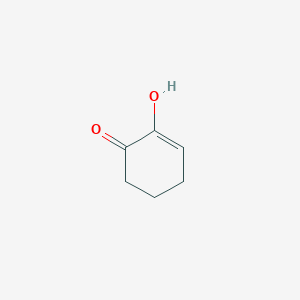
![2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane](/img/structure/B86647.png)

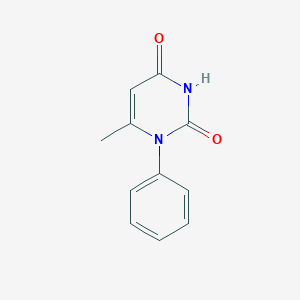
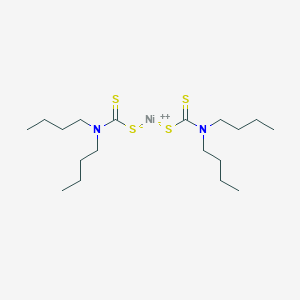


![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
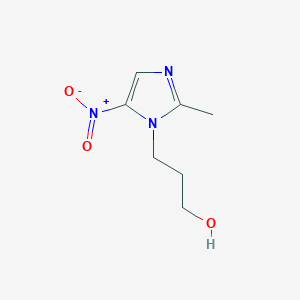

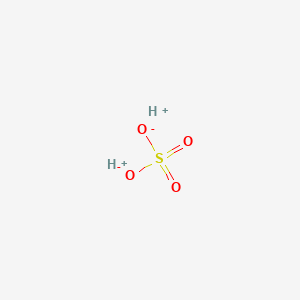
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
